2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of thiazolidinones. This compound features a thiazolidine ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structure incorporates a morpholine group and a phenylacetamide moiety, which contribute to its potential pharmacological applications.
The compound is classified under thiazolidinone derivatives, which are recognized for their significant roles in medicinal chemistry. Thiazolidinones have been extensively studied for their ability to act as pharmacological agents due to their structural versatility and biological activity. This particular compound may serve as a precursor in the synthesis of more complex molecules used in drug development and other scientific research applications.
The synthesis of 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. A common approach includes:
The reaction conditions often require controlled temperatures and specific solvents (e.g., ethanol or methanol) to optimize yields. Refluxing may be employed to facilitate the cyclization process, followed by purification methods such as recrystallization or chromatography to isolate the desired product.
The molecular formula of 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is . The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
| InChI | InChI=1S/C12H14N2O4S/c1-19(16)10(14)6(13)8(15)7(12(18)17)9(20)5(11)4/h2-5H,6H2,(H,14,16)(H,18,17) |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CSC2=O |
The compound can undergo various chemical transformations:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism by which 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide exerts its biological effects involves interaction with specific molecular targets:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
The physical properties include:
Chemical properties include:
The compound's reactivity profile suggests it can be modified further for enhanced efficacy in medicinal applications.
The applications of 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide span various fields:
This compound exemplifies the importance of thiazolidinones in pharmaceutical research and development, highlighting their potential as versatile building blocks in drug design.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7